2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide
Description
2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide is a chemical compound characterized by its unique structure, which includes an azetidine ring, a methoxy group, a chlorobenzamide moiety, and a five-membered ring system
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethoxy)-5-chlorobenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(9(3-8)11(13)15)16-6-7-4-14-5-7/h1-3,7,14H,4-6H2,(H2,13,15) |
InChI Key |
MQBJDMLGAZRLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide typically involves multiple steps, starting with the preparation of the azetidine ring One common approach is the cyclization of amino alcohols under acidic conditions to form the azetidine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide has shown promise in several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe in biological studies to investigate cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Azetidin-3-ylmethoxy)-5-chlorobenzamide can be compared with other similar compounds, such as 2-(Azetidin-3-ylmethoxy)ethanol and 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
